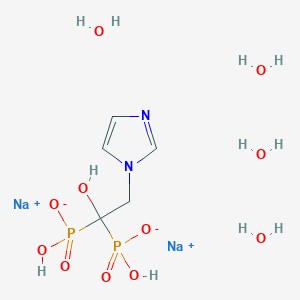

Fosfonato de (1-hidroxi-2-(1H-imidazol-1-il)-1-fosfonoetil)sodio tetrahidratado

Descripción general

Descripción

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is a bisphosphonate compound known for its potent inhibitory effects on bone resorption. This compound is structurally characterized by the presence of an imidazole ring and two phosphonate groups, which contribute to its high affinity for bone mineral. It is commonly used in the treatment of diseases related to bone metabolism, such as osteoporosis and Paget’s disease.

Aplicaciones Científicas De Investigación

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study metal-phosphonate interactions.

Biology: The compound is employed in studies of bone metabolism and resorption due to its high affinity for bone mineral.

Industry: It finds applications in the development of bone-targeting drugs and in the formulation of dental products to prevent bone loss.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .

Mode of Action

It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .

Biochemical Pathways

Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .

Result of Action

Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate typically involves the reaction of imidazole with a suitable phosphonate precursor. One common method includes the reaction of imidazole with phosphorus acid and phosphorus trichloride in a solvent such as chlorobenzene . The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure.

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to enhance yield and efficiency. For instance, the reaction of tert-butyl imidazol-1-yl acetate with phosphorus acid in the presence of methanesulfonic acid as a solubilizer can produce the target compound in high yield . This method avoids the isolation of intermediate compounds, streamlining the production process.

Análisis De Reacciones Químicas

Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.

Comparación Con Compuestos Similares

Alendronate: Another bisphosphonate used for similar indications but with a different side chain structure.

Risedronate: Similar in function but contains a pyridine ring instead of an imidazole ring.

Ibandronate: Contains a longer alkyl chain and is used for similar therapeutic purposes.

Uniqueness: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate is unique due to its imidazole ring, which enhances its binding affinity to bone mineral and its potency in inhibiting bone resorption compared to other bisphosphonates .

Propiedades

Número CAS |

165800-07-7 |

|---|---|

Fórmula molecular |

C5H16N2Na2O11P2 |

Peso molecular |

388.11 g/mol |

Nombre IUPAC |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

Clave InChI |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

SMILES canónico |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

Sinónimos |

Zoledronate Disodium, CGP-42446A |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

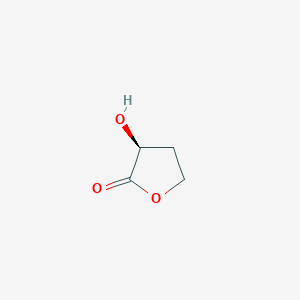

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)